2,3,5-TRIFLUORO-DL-PHENYLALANINE
Overview
Description
2,3,5-Trifluoro-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of three hydrogen atoms on the phenyl ring with fluorine atoms at the 2, 3, and 5 positions. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule, making it of interest in various scientific fields .
Mechanism of Action
Target of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, such as large neutral amino acid transporters .
Mode of Action
The exact mode of action of 2,3,5-Trifluoro-DL-Phenylalanine is not well-documented. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner. Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .
Biochemical Analysis
Biochemical Properties
It is known that phenylalanine, a similar compound, plays a crucial role in the production of neurotransmitters such as dopamine and noradrenaline
Cellular Effects
It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenylalanine is known to be involved in several metabolic pathways, including the synthesis of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic fluorination or the use of continuous flow reactors. These methods allow for the efficient and cost-effective production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2,3,5-Trifluoro-DL-phenylalanine has several applications in scientific research:
Comparison with Similar Compounds
p-Fluoro-DL-phenylalanine: A fluorinated derivative with a single fluorine atom at the para position.
m-Fluoro-DL-phenylalanine: A fluorinated derivative with a single fluorine atom at the meta position.
5,5,5-Trifluoro-DL-leucine: A fluorinated amino acid with three fluorine atoms on the leucine side chain.
Uniqueness: 2,3,5-Trifluoro-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated phenylalanines. The trifluoromethyl group provides a distinct electronic environment that can enhance the compound’s stability and interaction with biological targets .
Properties
IUPAC Name |
2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKHKSBWXNFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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